Optical Rotation: A Clear Differentiator from L-Enantiomer and Racemate
H-D-Ser-OMe.HCl exhibits a specific optical rotation of approximately -4° (c=4 in ethanol) . This contrasts sharply with the L-enantiomer (L-Ser-OMe.HCl), which rotates plane-polarized light in the opposite direction, showing values around +3.4° to +4.5° under similar conditions . The racemic mixture (DL-Ser-OMe.HCl) shows an optical rotation of 0°, as expected for an equal mixture of enantiomers .
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = -4° (c=4 in ethanol) or -4.0° to -6.0° (c=1 in MeOH) |
| Comparator Or Baseline | L-Ser-OMe.HCl: [α]20/D = +3.4° to +4.5°; DL-Ser-OMe.HCl: [α]20/D = 0° |
| Quantified Difference | Sign opposite and magnitude difference of approximately 8° between D- and L- forms; zero for racemate. |
| Conditions | Measured at 20°C using a polarimeter at 589 nm (sodium D-line). |
Why This Matters
This large, opposite sign of rotation is a primary, easily measured identifier for confirming correct enantiomer procurement and preventing costly synthetic errors.
